4-(Propylsulfonyl)phenylboronic acid

Overview

Description

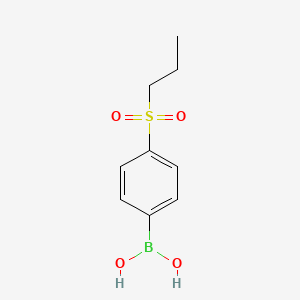

4-(Propylsulfonyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a propylsulfonyl (-SO₂CH₂CH₂CH₃) group at the para position and a boronic acid (-B(OH)₂) moiety. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and advanced materials .

Preparation Methods

Miyaura Borylation of Halogenated Aryl Sulfones

Reaction Overview

The Miyaura borylation reaction enables direct conversion of aryl halides to boronic acids via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). For 4-(propylsulfonyl)phenylboronic acid, this method begins with 4-bromo-(propylsulfonyl)benzene as the substrate .

Reagents and Conditions

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

Procedure

-

Substrate Preparation : 4-Bromo-(propylsulfonyl)benzene is synthesized via propylsulfonylation of 4-bromothiophenol using propyl bromide followed by oxidation with hydrogen peroxide (H₂O₂) .

-

Coupling Reaction : The aryl bromide (1 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂, and KOAc are heated in anhydrous dioxane under inert atmosphere.

-

Workup : The crude product is purified via aqueous sorbitol extraction to isolate the boronic acid .

Yield and Limitations

Typical yields range from 60–75% , contingent on the purity of the aryl bromide precursor. Challenges include residual palladium contamination and competing side reactions at elevated temperatures .

Lithiation-Borylation of Sulfonyl-Containing Aryl Halides

Reaction Overview

This method employs directed ortho-lithiation of 4-bromo-(propylsulfonyl)benzene, followed by borylation with trimethyl borate (B(OMe)₃) .

Reagents and Conditions

-

Base : n-Butyllithium (n-BuLi, 2.5 equiv)

-

Electrophile : Trimethyl borate (3 equiv)

Procedure

-

Lithiation : 4-Bromo-(propylsulfonyl)benzene is treated with n-BuLi in THF at −78°C, generating a lithiated intermediate.

-

Quenching : Trimethyl borate is added, yielding the boronic ester.

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the ester to the boronic acid .

Yield and Limitations

Yields average 50–65% , limited by competing side reactions during lithiation. Strict temperature control (−78°C) is critical to prevent decomposition .

Thiol Alkylation-Oxidation Sequence

Reaction Overview

This two-step approach starts with 4-mercaptophenylboronic acid, which undergoes alkylation with propyl bromide followed by oxidation to the sulfonyl group .

Reagents and Conditions

-

Alkylation : Propyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 6 hours.

-

Oxidation : Hydrogen peroxide (30% H₂O₂, 3 equiv), acetic acid, 25°C, 12 hours .

Procedure

-

Alkylation : 4-Mercaptophenylboronic acid is alkylated with propyl bromide in dimethylformamide (DMF).

-

Oxidation : The intermediate thioether is oxidized to the sulfone using H₂O₂ in acetic acid.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Yield and Limitations

Overall yields reach 40–55% , constrained by over-oxidation side products and the sensitivity of boronic acids to acidic conditions .

Comparative Analysis of Preparation Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 60–75% | High efficiency, scalable | Palladium removal required |

| Lithiation-Borylation | 50–65% | Avoids transition metals | Low-temperature sensitivity |

| Thiol Oxidation | 40–55% | Straightforward oxidation step | Multi-step, moderate yields |

Critical Considerations in Synthesis

Functional Group Compatibility

The propylsulfonyl group is electron-withdrawing, necessitating mild conditions to prevent boronic acid decomposition. Miyaura borylation is preferred for its compatibility with sulfonyl groups .

Purification Strategies

Aqueous sorbitol extraction (pH-dependent solubility) effectively isolates boronic acids from organic byproducts . Silica gel chromatography is less ideal due to boronic acid adsorption .

Scalability and Cost

Miyaura borylation is most scalable, with Pd(dppf)Cl₂ and B₂pin₂ being commercially available. Lithiation-borylation suffers from high n-BuLi costs .

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The propylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Phenyl Alkenes: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the most significant applications of 4-(Propylsulfonyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. The compound can be conjugated to polymers such as chitosan, enhancing their ability to respond to glucose levels in the body. This property is particularly beneficial for diabetic patients requiring controlled insulin release.

- Case Study: Chitosan Conjugates

Research has demonstrated that chitosan conjugated with phenylboronic acid derivatives can function as glucose-sensitive carriers for insulin. In one study, insulin-loaded nanoparticles were created using chitosan and this compound. The release profile showed that higher glucose concentrations led to increased insulin delivery, showcasing the potential for this system in diabetes management .

1.2 Cancer Therapy

The compound's ability to selectively target tumor cells makes it a candidate for cancer therapy applications. By modifying drug carriers with this compound, researchers have been able to enhance the targeting and efficacy of chemotherapeutic agents.

- Case Study: Tumor-Targeting Conjugates

Studies have explored the use of boronic acid derivatives in creating polymeric systems that can deliver drugs specifically to tumor sites, minimizing side effects on healthy tissues. These systems exploit the acidic microenvironment typical of tumors, which can trigger drug release through pH-sensitive mechanisms .

Biosensing Applications

2.1 Glucose Sensors

The ability of this compound to bind selectively with glucose has led to its incorporation into biosensors for glucose monitoring. This application is crucial for diabetes management and continuous glucose monitoring systems.

- Research Findings

Recent advancements in phenylboronic acid-based gels have shown promising results in developing glucose-responsive materials that can change their physical properties (e.g., swelling) upon interaction with glucose. This characteristic enables the design of effective biosensors capable of real-time glucose monitoring .

Material Science Applications

3.1 Smart Materials

In materials science, this compound has been utilized in the development of smart materials that respond to environmental stimuli such as pH and temperature.

- Case Study: Responsive Hydrogels

Research has highlighted the synthesis of hydrogels incorporating boronic acids that exhibit significant swelling behavior in response to changes in glucose concentration. These hydrogels have potential applications in drug delivery and tissue engineering, providing controlled release profiles based on physiological conditions .

Chemical Synthesis Applications

4.1 Cross-Coupling Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-(propylsulfonyl)phenylboronic acid with structurally related arylboronic acids, emphasizing substituent effects on properties and applications:

Key Research Findings

Reactivity in Cross-Coupling Reactions :

- Electron-withdrawing sulfonyl groups (e.g., -SO₂CH₃) enhance the electrophilicity of boronic acids, improving their efficiency in Suzuki-Miyaura couplings compared to electron-donating substituents .

- Steric effects: Ortho-substituted sulfonyl derivatives (e.g., 2-(propylsulfonyl)phenylboronic acid) exhibit reduced reactivity due to steric hindrance around the boron center .

Biological and Material Applications :

- 4-(Methylsulfonyl)phenylboronic acid is integrated into thermally activated delayed fluorescence (TADF) materials, where its electron-withdrawing nature stabilizes charge-transfer states .

- Boronic acid-modified polymers (e.g., PEI derivatives) show enhanced gene transfection efficiency, suggesting sulfonyl-substituted analogs could optimize cellular uptake .

Physicochemical Properties: Lipophilicity: Longer alkyl chains (e.g., propyl vs. methyl sulfonyl) increase lipophilicity, impacting solubility and membrane permeability in drug design . Thermal Stability: Sulfonyl-substituted boronic acids generally exhibit high thermal stability, with glass transition temperatures (Tg) ranging 109–137°C in related phenoxazine-pyrimidine hybrids .

Biological Activity

4-(Propylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylsulfonyl group. The presence of the propylsulfonyl moiety enhances the compound's solubility and reactivity, making it a valuable building block for various synthetic applications, including drug development and glucose sensing.

Boronic acids, including this compound, are known for their ability to interact with diols and sugars. This interaction occurs through the formation of boronate esters, which can be exploited in designing glucose-responsive materials. The binding affinity of boronic acids to diols varies significantly based on structural modifications, influencing their biological interactions and potential therapeutic applications .

1. Glucose Sensing

This compound has been investigated for its role in glucose sensing applications. The compound forms stable complexes with glucose and other diols, which is crucial for developing sensitive glucose sensors. Studies have shown that modifications to the boronic acid structure can significantly affect binding affinities, thus impacting sensor performance .

2. Anticancer Activity

Research has demonstrated that phenylboronic acids can be utilized in the formulation of nanocomplexes for drug delivery systems. For instance, a study reported the creation of self-assembled nanostructures incorporating doxorubicin (DOX), where this compound played a role in targeting tumor cells effectively. These nanocomplexes exhibited enhanced anti-cancer effects compared to free DOX, showcasing the potential of boronic acids in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)phenylboronic acid | Contains a methylsulfonyl group | Moderate binding affinity for glucose |

| 4-(Fluorosulfonyl)phenylboronic acid | Fluorosulfonic group increases reactivity | Enhanced anticancer properties |

| 3-(Propylsulfonyl)phenylboronic acid | Sulfonic group at meta position | Variable activity depending on substitution |

| 2-(Propylsulfonyl)phenylboronic acid | Sulfonic group at ortho position | Influences sterics and selectivity in reactions |

Case Studies

- Glucose-Sensitive Drug Delivery Systems : A study developed polymer-based gels incorporating phenylboronic acids that exhibited glucose-triggered drug release properties. These gels demonstrated significant potential for self-regulated insulin delivery systems .

- Nanocomplexes for Cancer Therapy : In vivo studies showed that nanocomplexes formed with this compound and DOX significantly improved targeting efficiency and therapeutic outcomes compared to free drug administration .

Q & A

Q. Basic: What synthetic routes are recommended for preparing 4-(Propylsulfonyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves two key steps:

Introduction of the sulfonyl group : React 4-bromophenylpropylsulfide with an oxidizing agent (e.g., mCPBA or H₂O₂ in acetic acid) to form 4-(propylsulfonyl)bromobenzene.

Boronation : Perform a Miyaura borylation using Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron (B₂Pin₂), and a base (e.g., KOAc) in anhydrous DMF at 80–100°C .

Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove Pd residues.

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 respirators in poorly ventilated areas due to potential dust inhalation risks .

- Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid dehydration. Use amber glass vials to limit light-induced degradation .

- Spill Management : Neutralize spills with a 5% sodium bicarbonate solution before disposal.

Q. Advanced: How does the electron-withdrawing sulfonyl group impact Suzuki-Miyaura coupling efficiency?

Methodological Answer :

The sulfonyl group reduces electron density at the boron center, slowing transmetalation but improving stability against protodeboronation. To optimize coupling:

- Catalyst Choice : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate electron-deficient arylboronic acids .

- Base Selection : K₂CO₃ in THF/H₂O (3:1) enhances reactivity compared to weaker bases like NaOAc .

- Kinetic Analysis : Conduct time-resolved ¹¹B NMR to monitor boronic acid consumption and adjust catalyst loading (typically 2–5 mol%) .

Q. Advanced: How can conflicting reports on catalytic efficiency in cross-coupling be resolved?

Methodological Answer :

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize Pd intermediates better than THF .

- Oxygen Sensitivity : Use Schlenk-line techniques to exclude moisture/O₂, which deactivate Pd(0) species .

- Substrate Purity : Characterize boronic acid via ¹H/¹¹B NMR and HRMS to confirm absence of anhydride impurities, which inhibit coupling .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer :

- ¹H NMR : Look for a deshielded aromatic proton (δ 7.8–8.2 ppm) and propylsulfonyl CH₂ signals (δ 3.1–3.3 ppm).

- ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms boronic acid .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and S=O vibrations at 1150–1300 cm⁻¹ .

Q. Advanced: What computational models predict the sulfonyl group’s electronic effects on coordination?

Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The sulfonyl group lowers LUMO energy, favoring oxidative addition in Pd catalysis .

- Hammett Parameters : The σₚ value of the sulfonyl group (+0.93) correlates with slower transmetalation kinetics, requiring higher reaction temperatures (80–100°C) .

Q. Basic: How are common side reactions during purification mitigated?

Methodological Answer :

- Anhydride Formation : Add 1% H₂O to the eluent during silica gel chromatography to stabilize the boronic acid .

- Protodeboronation : Avoid acidic conditions (pH <5); use NH₄OAc buffers during recrystallization .

Q. Advanced: What strategies improve regioselectivity in C-H functionalization using this boronic acid?

Methodological Answer :

Properties

IUPAC Name |

(4-propylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRPDLRKXOTPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681577 | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-34-2 | |

| Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.